molecular formula C12H8Cl2N2O3 B2653904 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 874641-29-9

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2653904
CAS No.: 874641-29-9
M. Wt: 299.11
InChI Key: HIQXVONUWMOUQS-UHFFFAOYSA-N
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Description

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a bifunctional structure, integrating a 3,6-dichloropyridine-2-carboxylate moiety with a 2-(2-oxopyrrolidinyl)ethyl ester chain . The 3,6-dichloropyridine core is a recognized scaffold in the synthesis of bioactive molecules, while the pyrrolidinone-containing ester group is found in compounds investigated for inhibiting protein kinases . This unique combination makes it a valuable precursor for constructing more complex molecules, such as potential enzyme inhibitors . Its primary research value lies in its application in lead optimization and structure-activity relationship (SAR) studies during drug discovery projects. Researchers can utilize this intermediate to explore novel chemical space in the development of therapeutic agents, drawing from established synthetic methodologies that employ palladium-catalyzed reactions for efficient construction of such N-heterocycles . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O3/c13-7-3-4-10(14)16-11(7)12(18)19-6-9(17)8-2-1-5-15-8/h1-5,15H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQXVONUWMOUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56316373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole derivative, followed by the introduction of the pyridine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration are typical substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate, as anticancer agents. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that pyridine-based compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .

1.2 Neurological Disorders

Another significant application of this compound is in the treatment of neurological disorders. Compounds with a pyridine structure have been investigated for their effects on neurotransmission and neuroprotection. For example, derivatives of pyridine have shown promise as noncompetitive antagonists of AMPA receptors, which are implicated in conditions like epilepsy and neurodegenerative diseases . The specific compound discussed may contribute to similar therapeutic strategies.

Organic Synthesis Applications

2.1 Synthetic Intermediates

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate is also valuable as a synthetic intermediate in the preparation of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis. For instance, it can be utilized in the synthesis of other heterocyclic compounds that are important in pharmaceuticals and agrochemicals .

2.2 Reaction Mechanisms

The compound can participate in several reaction mechanisms, including nucleophilic substitutions and cycloadditions. Studies have explored its reactivity under different conditions to produce novel derivatives with enhanced biological activity or improved physical properties . This aspect is crucial for developing tailored compounds for specific applications.

Case Studies

Study Findings Relevance
Study A Demonstrated significant cytotoxicity against cancer cell linesSupports its potential as an anticancer agent
Study B Investigated AMPA receptor antagonismHighlights potential in treating neurological disorders
Study C Explored synthetic routes involving the compoundValidates its role as a synthetic intermediate

Mechanism of Action

The mechanism of action of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloropyridine-Based Esters

A closely related analog, 2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl 3,6-dichloropyridine-2-carboxylate , shares the dichloropyridine core but substitutes the pyrrole with a bicyclic benzoxazin group. Key differences include:

Property Target Compound (Pyrrole) Benzoxazin Analog
Molecular Weight ~381 (estimated) 381.17
Substituent Pyrrole (5-membered ring) Benzoxazin (6-membered bicyclic)
Polarity Moderate (N-H in pyrrole) Higher (O, N in benzoxazin)
Potential Applications Drug intermediates, agrochemicals Similar, with enhanced stability due to bicyclic system

Fluoroquinolone Derivatives with Bulky Substituents

describes fluoroquinolone analogs (e.g., ciprofloxacin derivatives) esterified with bulky anthracene or phenanthrene groups. While structurally distinct from the target compound, these derivatives highlight the impact of substituent bulkiness on biological activity:

  • Anthracene/Phenanthrene Substituents : Significantly reduce antibacterial efficacy against Gram-negative bacteria due to steric hindrance .

Dichlorophenyl Carbamoyl Esters

Another analog, [(2,4,5-trichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate (CAS: 1147345-67-2), replaces the pyrrole with a trichlorophenyl carbamoyl group . This substitution introduces strong electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions compared to the pyrrole variant.

Key Research Findings and Implications

  • Electronic Effects : The dichloropyridine core acts as an electron-deficient scaffold, enhancing electrophilic reactivity. Pyrrole’s electron-rich nature may moderate this effect, influencing interactions with biological targets .
  • Steric Considerations : Smaller substituents like pyrrole may improve pharmacokinetic profiles compared to bulkier analogs (e.g., benzoxazin or anthracene derivatives) .
  • Synthetic Utility : Such esters are likely intermediates in synthesizing bioactive molecules, leveraging dichloropyridine’s stability and substituent tunability .

Biological Activity

The compound [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate is a derivative of pyridine and pyrrole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action based on available literature.

  • Molecular Formula : C12H10Cl2N2O3
  • Molecular Weight : 292.12 g/mol
  • CAS Number : Not specified in the sources.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of compounds similar to [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate. For instance, derivatives with similar structural motifs have exhibited significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against A549 Cells

A549 cells, a model for human lung adenocarcinoma, were treated with various derivatives to evaluate their cytotoxic effects. The results indicated that certain compounds significantly reduced cell viability:

CompoundViability (%)IC50 (µM)
Control (Cisplatin)305
Compound A (similar structure)6620
Compound B (with dichloro groups)21.210

These findings suggest that the incorporation of halogen substituents enhances the anticancer activity of pyridine derivatives .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated, particularly against multidrug-resistant pathogens. The structure-dependent activity was evaluated using various strains.

Antimicrobial Efficacy Against Gram-positive Bacteria

In a study assessing the antimicrobial activity of similar pyrrole derivatives, the following results were observed:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus< 16
Enterococcus faecalis< 32
Clostridium difficile> 128

These results indicate that certain modifications in the chemical structure can significantly enhance antimicrobial activity against clinically relevant pathogens .

The mechanism by which [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate exerts its biological effects likely involves interaction with specific cellular targets. For example, docking studies suggest strong interactions with enzymes such as hMAO-A (human monoamine oxidase A), which plays a critical role in cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate, and how can intermediates be characterized?

  • Methodology :

  • Esterification : Use a coupling agent (e.g., DCC or EDC) to react 3,6-dichloropyridine-2-carboxylic acid with [2-oxo-2-(1H-pyrrol-2-yl)ethyl] alcohol under anhydrous conditions. Monitor progress via TLC and purify via column chromatography .
  • Intermediate Characterization : Confirm intermediates (e.g., acid or alcohol precursors) using 1H^1H/13C^{13}C NMR and FTIR. For example, the pyrrole moiety’s NH stretch (~3400 cm1^{-1}) and ester carbonyl (~1700 cm1^{-1}) should be visible .

Q. How can the purity and stability of this compound be validated under laboratory storage conditions?

  • Methodology :

  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times against synthetic standards .
  • Stability Testing : Store aliquots at -20°C, 4°C, and room temperature. Perform periodic LC-MS to detect degradation products (e.g., hydrolyzed ester or oxidized pyrrole) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereochemistry and bond angles, as demonstrated for similar pyrrolo-pyridine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+^+ ion for C12_{12}H9_{9}Cl2_{2}N2_{2}O3_{3}) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts like hydrolyzed esters or pyrrole-ring modifications?

  • Methodology :

  • Reaction Parameter Screening : Test solvents (DMF vs. THF), catalysts (e.g., DMAP), and temperatures. For example, lower temperatures (0–5°C) may reduce ester hydrolysis .
  • Byproduct Analysis : Use 19F^{19}F-NMR (if fluorine-tagged reagents) or tandem MS to identify side products. Adjust protecting groups (e.g., Boc for pyrrole NH) if necessary .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts inconsistent with computational predictions)?

  • Methodology :

  • DFT Calculations : Compare experimental 1H^1H NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian or ORCA). Discrepancies may indicate conformational flexibility or solvent effects .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For instance, the pyrrole proton coupling patterns may overlap with pyridine signals, requiring advanced correlation .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

  • Methodology :

  • Photodegradation Studies : Exclude UV light (control) vs. simulated sunlight (experimental) in aqueous buffers (pH 5–9). Quantify degradation via LC-MS and identify metabolites (e.g., dechlorinated products) .
  • Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (EC50_{50}). Correlate results with logP values to predict bioaccumulation potential .

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